molecular formula C11H10BrNO5 B12073126 Ethyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoate

Ethyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoate

Cat. No.: B12073126
M. Wt: 316.10 g/mol
InChI Key: TXRVPEYUUKQYHQ-UHFFFAOYSA-N
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Description

Ethyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoate is an organic compound that belongs to the class of nitroaromatic esters It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoate typically involves the esterification of 3-(3-bromo-5-nitrophenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide, elevated temperatures.

    Hydrolysis: Aqueous sodium hydroxide, reflux conditions.

Major Products Formed

    Reduction: 3-(3-bromo-5-aminophenyl)-3-oxopropanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-(3-bromo-5-nitrophenyl)-3-oxopropanoic acid.

Scientific Research Applications

Ethyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its nitro and bromine functionalities.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoate depends on the specific application. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. In substitution reactions, the bromine atom is displaced by a nucleophile through a nucleophilic aromatic substitution mechanism.

Comparison with Similar Compounds

Ethyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoate can be compared with similar compounds such as:

    Ethyl 3-(3-chloro-5-nitrophenyl)-3-oxopropanoate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 3-(3-bromo-5-aminophenyl)-3-oxopropanoate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 3-(3-bromo-5-nitrophenyl)-3-oxobutanoate: Similar structure but with an additional carbon in the ester chain.

Properties

Molecular Formula

C11H10BrNO5

Molecular Weight

316.10 g/mol

IUPAC Name

ethyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoate

InChI

InChI=1S/C11H10BrNO5/c1-2-18-11(15)6-10(14)7-3-8(12)5-9(4-7)13(16)17/h3-5H,2,6H2,1H3

InChI Key

TXRVPEYUUKQYHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-]

Origin of Product

United States

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